(E)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
The compound (E)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a structurally complex molecule featuring three key moieties:
3,4-Dihydroisoquinoline: A partially saturated isoquinoline scaffold, which enhances rigidity and may influence binding to biological targets.
1-Methyl-1H-pyrazol-4-yl: A substituted pyrazole group, a heterocycle known for its role in modulating pharmacokinetic properties and target engagement.
Thiophene-linked α,β-unsaturated ketone (prop-2-en-1-one): The enone system (C=O conjugated to a double bond) is a reactive pharmacophore associated with diverse bioactivities, including kinase inhibition and antimicrobial effects.
Properties
IUPAC Name |
(E)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-22-12-16(11-21-22)19-14-23(13-15-5-2-3-7-18(15)19)20(24)9-8-17-6-4-10-25-17/h2-12,19H,13-14H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAPCJCPEDKFDF-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a pyrazole ring, an isoquinoline moiety, and a thiophene group. The presence of these functional groups is believed to contribute to its diverse biological activities.
Molecular Formula
- Molecular Formula : C18H19N3OS
- Molecular Weight : 325.43 g/mol
Antimicrobial Activity
Research indicates that compounds containing pyrazole and thiophene rings exhibit significant antimicrobial properties. Studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific compound under discussion has not been extensively studied in this context; however, its structural components suggest potential efficacy against microbial pathogens.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. For instance, compounds similar to the one have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . In vitro studies have reported that certain pyrazole-based compounds exhibit anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Potential
Emerging research highlights the anticancer potential of pyrazole derivatives. Compounds with isoquinoline structures have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The specific compound discussed may exhibit similar properties, warranting further investigation.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of enzymes involved in inflammation and cancer progression.
- Receptor Interaction : The compound may interact with specific receptors or proteins within cells, influencing signaling pathways associated with disease processes.
Study 1: Synthesis and Characterization
A study focused on synthesizing various pyrazole derivatives highlighted the importance of structural modifications in enhancing biological activity. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry, confirming their identities and purities .
Study 2: Pharmacological Screening
In a pharmacological screening of pyrazole derivatives, several compounds were tested for their anti-inflammatory and antimicrobial activities. Results indicated that modifications in the thiophene and isoquinoline moieties significantly affected their efficacy .
Study 3: Computational Studies
Molecular docking studies have been conducted to predict the binding interactions between this compound and target proteins. These studies provide insights into the potential inhibitory actions against specific enzymes related to inflammation and cancer .
Table 1: Biological Activities of Related Pyrazole Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Pyrazole Derivative A | Antimicrobial | |
| Pyrazole Derivative B | Anti-inflammatory | |
| Pyrazole Derivative C | Anticancer |
Table 2: Synthesis Conditions for Pyrazole Derivatives
| Reaction Component | Conditions | Yield (%) |
|---|---|---|
| Pyrazole + Aldehyde | Reflux in ethanol | 80% |
| Pyrazole + Thiophene | Room temperature | 75% |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds containing pyrazole and isoquinoline moieties exhibit significant anticancer properties. The incorporation of these structures into (E)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one enhances its efficacy against various cancer cell lines. For instance, studies have shown that similar derivatives can inhibit the activity of key enzymes involved in cancer progression, such as AMPK (AMP-activated protein kinase), which plays a crucial role in cellular energy homeostasis and metabolism .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It is suggested that the pyrazole ring contributes to the inhibition of 5-lipoxygenase, an enzyme involved in the inflammatory response. In silico docking studies have shown promising results for this compound as a potential lead compound for developing new anti-inflammatory drugs .
Structure and Synthesis
2.1 Chemical Structure
The molecular formula of this compound is C20H23N5O, with a molecular weight of approximately 349.4 g/mol. Its structure includes a thiophene ring, which is known to enhance biological activity through various mechanisms.
2.2 Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that can include cyclization and functional group transformations. For example, methods utilizing palladium-catalyzed coupling reactions have been reported to yield high purity products suitable for biological testing . The efficiency of these synthesis routes is critical for scaling up production for further studies.
Case Studies
3.1 Drug Development
A notable case study involved the evaluation of this compound in preclinical trials aimed at assessing its pharmacokinetics and toxicity profiles. Results indicated favorable absorption and distribution characteristics, making it a candidate for further clinical development .
3.2 Biological Assays
In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer models. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent .
Data Table: Summary of Applications
Comparison with Similar Compounds
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one
- Key Features: Imidazole ring replaces the dihydroisoquinoline-pyrazole system. 4-Methylphenyl group at the ketone terminus.
- Implications: Imidazole’s electron-rich nature may enhance hydrogen bonding compared to pyrazole.
(E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one
- Key Features: Thiazole ring replaces the thiophene and pyrazole groups. No dihydroisoquinoline scaffold.
- Implications: Thiazole’s sulfur and nitrogen atoms may confer distinct electronic effects, influencing redox properties or metal chelation. Reported antibacterial and anticancer activities suggest the enone-thiazole combination is pharmacologically viable.
Pyrazole-Containing Analogues
Pyrazole-Tetrazole-Coumarin Hybrids (e.g., Compound 4i, 4j)
- Key Features :
- Tetrazole (a carboxylic acid bioisostere) and coumarin moieties are present.
- Pyrazole is substituted with a dihydrotetrazole group.
- Implications :
- Tetrazole may improve metabolic stability compared to the target compound’s methylpyrazole.
- Coumarin’s fluorescence properties could aid in cellular tracking, a feature absent in the target compound.
Diazene-Functionalized Enones
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)
- Key Features: Pyrrolidinyl diazenyl group introduces azo functionality. Methoxyphenyl substituent at the enone’s β-position.
- Implications: The diazenyl group may enhance photostability or serve as a prodrug moiety.
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
